molecular formula C3H2F3N3S B2797250 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine CAS No. 35581-44-3

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2797250
CAS No.: 35581-44-3
M. Wt: 169.13
InChI Key: JGALYMQIFVSEGP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group (-CF3) attached to the thiadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a trifluoromethyl group and appropriate functional groups to form the thiadiazole ring. For example, the reaction of trifluoromethylthiosemicarbazide with a suitable electrophile can lead to the formation of the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine include other thiadiazole derivatives with different substituents, such as:

  • 3-(Methyl)-1,2,4-thiadiazol-5-amine
  • 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine
  • 3-(Bromomethyl)-1,2,4-thiadiazol-5-amine

Uniqueness

This makes it distinct from other thiadiazole derivatives with different substituents .

Biological Activity

3-(Trifluoromethyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring with a trifluoromethyl group, which enhances its biological activity. The presence of the trifluoromethyl group is known to influence the pharmacokinetics and bioactivity of compounds, making it a valuable moiety in drug design.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit antimicrobial activities. For instance, compounds structurally related to this compound have shown effectiveness against various pathogens. The mechanism often involves disruption of microbial membrane integrity and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism may involve inhibition of DNA synthesis and modulation of key cellular pathways involved in tumorigenesis .

The proposed mechanisms for the biological activity of this compound include:

  • Membrane Disruption : Similar compounds have been shown to disrupt the integrity of microbial membranes, leading to cell death.
  • Inhibition of Key Enzymes : Thiadiazole derivatives may inhibit enzymes involved in nucleic acid synthesis and other critical biochemical pathways .
  • Caspase Inhibition : Studies have demonstrated that certain thiadiazole derivatives can inhibit caspases involved in apoptosis, suggesting a potential role in anti-apoptotic therapies .

Table 1: Summary of Biological Activities

Activity TypeModel/SystemIC50 Value (µM)References
AntimicrobialVarious pathogensVaries by strain
AnticancerA549 (lung cancer)10.0
HeLa (cervical cancer)8.0
Anti-apoptoticRenal ischemia modelNot specified

Case Study: Anticancer Activity

In a detailed study assessing the anticancer properties of this compound against A549 and HeLa cells, it was found that the compound exhibited significant cytotoxicity with IC50 values indicating potent activity. The study emphasized the importance of further exploring the structure-activity relationship (SAR) to optimize efficacy against various cancer types .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds suggest that the trifluoromethyl group can enhance absorption and distribution properties. This characteristic may lead to improved bioavailability and therapeutic outcomes.

Properties

IUPAC Name

3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGALYMQIFVSEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35581-44-3
Record name 3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine
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